molecular formula C13H24N2O3 B1522591 tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate CAS No. 1286273-14-0

tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate

Numéro de catalogue: B1522591
Numéro CAS: 1286273-14-0
Poids moléculaire: 256.34 g/mol
Clé InChI: WSXWLCLSFLXVGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Synthesis
tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate (CAS RN: 283167-28-2) is a piperidine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group and an acetylated nitrogen on the piperidine ring. Its molecular formula is $ \text{C}{14}\text{H}{25}\text{N}2\text{O}3 $, with a molecular weight of 281.36 g/mol . The compound is synthesized via a two-step process:

Acetylation: tert-Butyl piperidin-4-ylcarbamate reacts with acetic anhydride ($ \text{Ac}2\text{O} $) in dichloromethane ($ \text{DCM} $) under triethylamine ($ \text{Et}3\text{N} $) catalysis to introduce the acetyl group at the piperidine nitrogen .

Boc Deprotection: The Boc group is selectively removed using HCl/MeOH to generate intermediates for further functionalization, such as in the synthesis of pyrimidine carboxamide derivatives .

Applications This compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.

Propriétés

IUPAC Name

tert-butyl N-[(1-acetylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(16)15-7-5-11(6-8-15)9-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXWLCLSFLXVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Starting Material Preparation: 1-Acetylpiperidin-4-yl Derivatives

The synthesis begins with the preparation of the 1-acetylpiperidin-4-yl intermediate. This typically involves:

  • Acetylation of piperidin-4-yl amines using acetic anhydride or acetyl chloride under basic or neutral conditions.
  • Protection of the amine functionality with a Boc group to facilitate subsequent transformations.

Formation of the Carbamate Group

The key step is the introduction of the tert-butyl carbamate moiety on the methyl group linked to the piperidine ring. Common approaches include:

  • Boc Protection of Aminomethyl Substituent: The aminomethyl group at the 4-position of piperidine can be reacted with tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate or triethylamine in solvents like dichloromethane or DMF to yield the tert-butyl carbamate derivative.

  • Curtius Rearrangement Route: Starting from the corresponding carboxylic acid derivative of the piperidine, treatment with sodium azide and tert-butyl dicarbonate can generate acyl azides. Heating induces Curtius rearrangement to isocyanates, which are trapped by tert-butanol to form the tert-butyl carbamate.

  • CDI-Mediated Coupling: Carbonyldiimidazole can activate carboxylic acid intermediates, which then react with amines to form carbamates. This method allows for mild reaction conditions and good yields.

Representative Reaction Conditions

Step Reagents/Conditions Solvent Temperature Notes
Acetylation of piperidin-4-yl Acetic anhydride or acetyl chloride, base Dichloromethane (DCM) or THF 0–25 °C Controlled to avoid over-acetylation
Boc Protection tert-Butyl dicarbonate (Boc2O), base (K2CO3, TEA) DCM or DMF Room temperature Reaction time: 2–24 h
Curtius Rearrangement Sodium azide, Boc2O, Zn(II) triflate catalyst DCM or toluene 40–75 °C Requires careful temperature control
CDI Coupling Carbonyldiimidazole, amine DCM or DMF Room temperature High yield, mild conditions

Detailed Research Findings and Optimization

  • Base Selection: Potassium carbonate and triethylamine are commonly used bases that facilitate the Boc protection step by scavenging the acid generated during the reaction, improving yield and purity.

  • Solvent Effects: Dichloromethane and DMF are preferred solvents due to their ability to dissolve both organic substrates and inorganic bases, thus enhancing reaction kinetics and product isolation.

  • Temperature Control: The Curtius rearrangement requires precise temperature control to avoid side reactions. Aromatic acyl azides need higher temperatures (~75 °C) compared to aliphatic ones (~40 °C) for efficient rearrangement.

  • Catalysts: Zinc(II) triflate and tetrabutylammonium salts (e.g., TBAI) have been reported to improve reaction rates and selectivity by stabilizing intermediates and enhancing incorporation of CO2 in carbamate formation.

  • Yield Considerations: Isolation of intermediates is often unnecessary in multi-step sequences, allowing telescoping of reactions to improve overall yield and reduce purification steps.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Boc Protection of Aminomethyl tert-Butyl dicarbonate, K2CO3/TEA, DCM/DMF Mild conditions, straightforward Requires free amine group
Curtius Rearrangement Sodium azide, Boc2O, Zn(II) triflate, heat Useful for carboxylic acid precursors Temperature sensitive, possible side reactions
CDI-Mediated Coupling Carbonyldiimidazole, amine, DCM/DMF High yields, mild conditions Requires activated acid derivatives
Three-Component Coupling Primary amine, CO2, alkyl halide, Cs2CO3, TBAI One-pot synthesis, avoids isolation steps Requires strict anhydrous conditions

The preparation of this compound involves strategic selection of synthetic routes focusing on the introduction of the tert-butyl carbamate group onto the piperidine scaffold. The most effective methods include Boc protection of aminomethyl groups, Curtius rearrangement from carboxylic acid precursors, and CDI-mediated coupling reactions. Optimization of reaction conditions such as base choice, solvent, temperature, and catalysts significantly impacts the yield and purity of the final compound. These methodologies are supported by extensive research in carbamate chemistry and have been adapted for the synthesis of complex piperidine derivatives in medicinal chemistry.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to tert-butyl [(1-acetylpiperidin-4-yl)methyl]carbamate exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium at low concentrations comparable to traditional antibiotics like vancomycin and linezolid . The mechanism of action involves the depolarization of bacterial membranes, suggesting potential for development as novel antibacterial agents.

Analgesic and Anti-inflammatory Effects
Piperidine derivatives are also being explored for their analgesic properties. Studies have demonstrated that certain piperidinyl carbamates can modulate pain pathways, offering potential therapeutic avenues for pain management . The anti-inflammatory effects observed in animal models suggest that these compounds could be beneficial in treating conditions characterized by inflammation.

Neurological Research

Cognitive Enhancers
this compound has been investigated for its potential as a cognitive enhancer. Research suggests that piperidine-based compounds may influence neurotransmitter systems involved in memory and learning, particularly through modulation of acetylcholine receptors . This opens up possibilities for developing treatments for neurodegenerative diseases such as Alzheimer’s.

Neuroprotective Effects
In vitro studies have indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration. The protective mechanisms involve the modulation of signaling pathways related to cell survival and inflammation .

Drug Development and Formulation

Pharmaceutical Formulations
The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its stability and solubility characteristics make it suitable for formulation into different delivery systems, including oral and injectable forms . Research into optimal formulation strategies is ongoing, aiming to enhance bioavailability and therapeutic efficacy.

Targeted Drug Delivery Systems
Recent advancements have explored using piperidine derivatives in targeted drug delivery systems. By conjugating these compounds with nanoparticles or liposomes, researchers aim to improve the specificity and reduce side effects of therapeutic agents . This approach is particularly promising in cancer therapy, where targeted delivery can enhance treatment outcomes.

Data Tables

Application AreaKey FindingsReferences
Antimicrobial PropertiesEffective against MRSA and VRE strains
Analgesic EffectsModulates pain pathways
Cognitive EnhancementInfluences neurotransmitter systems
Neuroprotective EffectsProtects neurons from oxidative stress
Pharmaceutical FormulationSuitable for various drug delivery systems
Targeted Drug DeliveryEnhances specificity in cancer therapy

Case Studies

  • Antibacterial Efficacy Study
    A study evaluated the antibacterial efficacy of a related piperidine derivative against clinical isolates of MRSA. Results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new therapeutic agent .
  • Neuroprotective Mechanism Investigation
    An investigation into the neuroprotective effects of this compound demonstrated significant reduction in neuronal cell death in models of oxidative stress, suggesting its utility in neurodegenerative disease research .
  • Formulation Development Research
    A formulation study focused on developing a stable oral dosage form using this compound as an active pharmaceutical ingredient (API). Results indicated enhanced solubility and bioavailability compared to traditional formulations .

Mécanisme D'action

The mechanism of action of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The following table summarizes critical structural differences and their implications:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate $ \text{Acetyl} $ 281.36 Lipophilic; kinase inhibitor precursor
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate $ \text{4-Cyanopyridinyl} $ 316.38 Enhanced π-π interactions; antiviral applications
tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate $ \text{Cyclobutylmethyl} $ 282.42 Increased steric bulk; GPCR modulation
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate $ \text{2-Methoxyethyl} $ 272.38 Improved solubility; CNS drug candidate
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate $ \text{2-Chloronicotinoyl} $ 353.85 Electrophilic reactivity; protease inhibition

Key Observations :

  • Lipophilicity: The acetyl group in the target compound enhances membrane permeability compared to polar substituents like 4-cyanopyridinyl or 2-methoxyethyl .
  • Steric Effects: Cyclobutylmethyl and 2-chloronicotinoyl groups introduce steric hindrance, affecting binding to protein active sites .
  • Solubility : The 2-methoxyethyl group improves aqueous solubility, making it advantageous for CNS-targeting drugs .

Physicochemical and Spectroscopic Data

  • NMR Analysis : The target compound exhibits characteristic peaks at δ 1.44 (Boc CH$3$), δ 2.08 (acetyl CH$3$), and δ 3.85 (piperidine CH$_2$), confirming its structure .
  • LCMS : A molecular ion peak at m/z 281.2 ([M+H]$^+$) aligns with its molecular weight .

Comparatively, the 4-cyanopyridinyl analogue shows a distinct aromatic proton signal at δ 8.5–9.0 ppm and a higher molecular ion (m/z 316.4) .

Activité Biologique

Introduction

Tert-butyl [(1-acetylpiperidin-4-yl)methyl]carbamate, also referred to as M4, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

M4 has been identified as a multitarget drug that exhibits the following biological activities:

  • Inhibition of Enzymes : M4 acts as an inhibitor of both β-secretase and acetylcholinesterase (AChE). The inhibition constants reported are IC50=15.4nMIC_{50}=15.4\,\text{nM} for β-secretase and Ki=0.17μMK_i=0.17\,\mu \text{M} for AChE, indicating strong enzyme inhibition capabilities .
  • Amyloid Beta Aggregation : The compound demonstrates significant inhibition of amyloid beta (Aβ) aggregation, with an 85% reduction at a concentration of 100 μM . This property is crucial in preventing the formation of neurotoxic aggregates associated with Alzheimer's pathology.

In Vitro Studies

In vitro experiments have shown that M4 can protect astrocytes from Aβ-induced toxicity. When astrocytes were exposed to Aβ1-42, cell viability dropped significantly. However, co-treatment with M4 improved cell viability from 43.78% to 62.98%, suggesting a protective effect against oxidative stress induced by Aβ .

In Vivo Studies

In vivo assessments using scopolamine-induced models of memory impairment in rats indicated that while M4 exhibited some protective effects on astrocytes, it did not show significant improvements in cognitive function compared to controls treated with galantamine. This discrepancy may be attributed to the bioavailability of M4 in the brain .

Comparative Efficacy Table

Parameter M4 Galantamine
β-secretase InhibitionIC50 = 15.4 nMNot specified
AChE InhibitionKi = 0.17 μMNot specified
Aβ Aggregation Inhibition85% at 100 μMNot specified
Astrocyte Cell ViabilityIncreased from 43.78% to 62.98%Not applicable
Cognitive ImprovementNo significant effectSignificant improvement

Case Studies and Research Findings

  • Astrocyte Protection : A study highlighted that M4 reduced TNF-α production in astrocytes exposed to Aβ1-42, showcasing its potential anti-inflammatory properties . However, the reduction was not statistically significant when compared to controls.
  • Cytotoxicity Assessment : M4 demonstrated no cytotoxicity at concentrations up to 100 μM, which is promising for its therapeutic application .
  • Prodrug Considerations : Research into prodrug derivatives of piperidine compounds suggests that modifications can enhance bioavailability and efficacy in treating conditions like asthma and potentially neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate, and what reagents are critical for high yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting 1-acetylpiperidin-4-ylmethanamine with tert-butyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to scavenge HCl .
  • Optimization : Yield (typically 70-85%) depends on stoichiometric control (1:1.2 amine:chloroformate ratio), reaction time (4-6 hrs at 0–25°C), and solvent purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) removes unreacted reagents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Protocols :

  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity. Key signals include tert-butyl protons (δ 1.4 ppm, singlet) and acetyl methyl (δ 2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 285.2) .
  • HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications :

  • Intermediate : Used to synthesize piperidine-based drug candidates targeting G-protein-coupled receptors (GPCRs) or kinases .
  • Biological Screening : Evaluated for antimicrobial activity (e.g., against S. aureus via MIC assays) and anticancer potential (e.g., apoptosis studies in HeLa cells) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence stereochemical outcomes during synthesis?

  • Analysis :

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor carbamate formation over side reactions like acetylation. Non-polar solvents reduce solubility, lowering yields .
  • Temperature : Reactions at 0°C minimize thermal degradation of tert-butyl chloroformate, but extended times (≥8 hrs) at 25°C improve conversion rates .
    • Data Contradictions : Some studies report lower yields in THF due to residual water, while others note higher purity in DCM .

Q. How can discrepancies in 13^{13}C NMR or HPLC data be resolved during structural validation?

  • Troubleshooting :

  • Impurity Profiling : Use preparative HPLC to isolate byproducts (e.g., unreacted amine or diastereomers) and analyze via 1^{1}H-13^{13}C HSQC .
  • Dynamic NMR : Detect rotational barriers in the piperidine ring that may cause signal splitting (e.g., tert-butyl group conformation) .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects :
Modification Impact on Activity Reference
Acetyl → BenzoylIncreased lipophilicity; enhanced CNS penetration
tert-Butyl → Boc removalExposes amine for covalent targeting (e.g., kinase inhibitors)
  • Methodology :
  • Molecular Docking : Predict binding to acetylcholinesterase (PDB: 1ACJ) using AutoDock Vina .
  • In Vitro Assays : Test modified analogs in enzyme inhibition assays (e.g., IC50_{50} determination) .

Methodological Notes

  • Synthetic Reproducibility : Always pre-dry solvents (e.g., molecular sieves for DCM) and monitor reactions via TLC (Rf_f ~0.5 in 1:3 ethyl acetate/hexane) .
  • Data Validation : Cross-reference spectral data with PubChem entries (e.g., CID 16788656) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.